Product packaging for Anthallan(Cat. No.:CAS No. 520-47-8)

Anthallan

Cat. No.: B1617772
CAS No.: 520-47-8
M. Wt: 323.4 g/mol
InChI Key: UHXNHWOEFZXDCC-UHFFFAOYSA-N
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Description

Historical Context and Early Scientific Investigations of Anthallan

Early scientific investigations into this compound date back at least to the late 1920s, with an early version reportedly marketed in Germany around 1927. nmu.edu The compound emerged from studies focused on synthesized substances. nmu.edu Researchers, such as Dr. Loewe, explored its potential pharmacological properties. nmu.edu Initial observations suggested effects on conditions like asthma and hay fever. nmu.edu this compound was noted as part of a series of chemical compounds developed from these studies. nmu.edu Further research in the mid-20th century included investigations into its pharmacological and toxicological properties, with a summary published as early as 1949. researchgate.net Clinical observations regarding the treatment potential of this compound have also been documented. nih.gov It was included in experimental research alongside other substances investigated for antihistaminic properties. umn.edu Historical records also indicate brochures and discussions related to this compound's use for hay fever. bpsi.org

Chemical Classification and Foundational Structural Features of this compound

This compound, in its free base form, has the molecular formula C₁₇H₂₅NO₅. uni.lunih.gov Its IUPAC name is 3-[(dibutylamino)methyl]-4,5,6-trihydroxy-3H-2-benzofuran-1-one. uni.lunih.gov The compound contains a benzofuranone core structure substituted with hydroxyl groups and a dibutylaminomethyl group. uni.lunih.gov The hydrochloride salt of this compound has the molecular formula C₁₇H₂₆ClNO₅ and a molecular weight of 359.8 g/mol . nih.gov The free base has a molecular weight of 323.4 g/mol . nih.gov These structural features classify this compound as an organic compound containing amine, hydroxyl, and lactone (within the benzofuranone) functional groups.

Overview of Documented Biological Activities of this compound

Documented biological activities of this compound primarily revolve around effects on smooth muscle and potential antihistaminic properties. Early observations indicated that this compound appeared to help some cases of asthma and seemed to work when tested for hay fever and food hypersensitivenesses. nmu.edu Studies have been conducted to compare the antispasmodic properties of this compound with other compounds like Pyribenzamine and Epinephrine (B1671497), utilizing methods such as the tracheal chain method on sensitized guinea pigs. researchgate.net This research aimed to understand its effects on reactions similar to those involved in asthma. researchgate.net this compound was also included in experimental research investigating chemical substances with antihistaminic activity. umn.edu

Rationale for Comprehensive Academic Inquiry into this compound's Molecular Pharmacology

The rationale for comprehensive academic inquiry into this compound's molecular pharmacology stems from its historical use and observed biological activities. Despite early investigations and documented effects on conditions like asthma and hay fever, a detailed understanding of its precise molecular mechanisms of action appears to warrant further study. nmu.eduresearchgate.netresearchgate.net Exploring the molecular pharmacology of this compound could elucidate how its specific structural features interact with biological targets to produce the observed antihistaminic and antispasmodic effects. uni.lunih.govresearchgate.net Given its inclusion in early antihistamine research and studies on smooth muscle, a deeper dive into its interactions with receptors, enzymes, or other cellular components could provide valuable insights into its pharmacological profile and potentially inform the development of new therapeutic agents or strategies. umn.eduresearchgate.net The existence of historical summaries of its properties further underscores the historical interest and the potential for modern techniques to expand upon previous findings. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO5 B1617772 Anthallan CAS No. 520-47-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(dibutylamino)methyl]-4,5,6-trihydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-3-5-7-18(8-6-4-2)10-13-14-11(17(22)23-13)9-12(19)15(20)16(14)21/h9,13,19-21H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXNHWOEFZXDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1C2=C(C(=C(C=C2C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966334
Record name 3-[(Dibutylamino)methyl]-4,5,6-trihydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-47-8
Record name 3-[(Dibutylamino)methyl]-4,5,6-trihydroxy-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthallan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Dibutylamino)methyl]-4,5,6-trihydroxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANTHALLAN FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70K7ST68DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic and Biosynthetic Pathways of Anthallan

Chemical Synthesis Methodologies for Anthallan and its Advanced Intermediates

Specific, detailed chemical synthesis methodologies for this compound or its advanced intermediates are not explicitly described within the scope of the provided search results. The searches yielded general information about chemical synthesis techniques, including discussions on total synthesis, asymmetric synthesis, and synthetic routes for other classes of compounds like anthraquinones and anthocyanins, but lacked specific protocols for this compound itself.

Information on classical synthetic routes specifically targeting the core structure of this compound (a 3H-2-benzofuran-1-one derivative with specific substitution) was not found in the provided search results.

Modern retrosynthetic analyses and novel synthetic strategies specifically applied to this compound were not detailed in the search results. While retrosynthetic approaches are fundamental in modern organic synthesis, their application to this compound was not described in the retrieved literature.

The search results included general discussions on stereoselective and asymmetric synthesis, highlighting their importance in producing compounds with specific stereochemistry, particularly in the pharmaceutical industry. numberanalytics.comlibretexts.orgtaylorandfrancis.comamazon.comyoutube.com However, specific stereoselective or asymmetric synthesis approaches for the preparation of this compound were not identified in the provided information. The PubChem entry for this compound free base indicates its stereochemistry as racemic, suggesting that typical syntheses might yield a mixture of enantiomers unless specific chiral methods are employed. nih.gov

Advanced Structural Elucidation and Analytical Characterization of Anthallan

Spectroscopic Methodologies for Definitive Structural Confirmation and Conformational Analysis of Anthallan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Spatial Arrangement

NMR spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule and their spatial relationships. anu.edu.aucapes.gov.brorganicchemistrydata.org It provides detailed information about the different magnetic environments of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). Analysis of chemical shifts, spin-spin coupling patterns, and integration of signals in NMR spectra allows for the assignment of specific atoms and the determination of how they are connected. organicchemistrydata.orgwashington.edu Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further reveal correlations between nuclei, providing robust evidence for the molecular connectivity and aiding in the full assignment of the spectrum. uoguelph.carsc.org While specific NMR data for this compound were not extensively detailed in the search results, general applications of NMR in structure elucidation highlight its critical role in confirming the atomistic connectivity and spatial arrangement of complex molecules. anu.edu.aucapes.gov.br

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound and to analyze its fragmentation patterns. nih.gov HRMS provides highly accurate mass measurements, which can be used to confirm the molecular formula (C₁₇H₂₅NO₅) by comparing the experimentally determined mass-to-charge ratio (m/z) with the calculated exact mass. uni.lunih.gov The fragmentation of the molecule in the mass spectrometer provides a unique pattern of daughter ions, which can be analyzed to deduce structural subunits and confirm the presence of specific functional groups. Predicted collision cross-section values for this compound and its adducts, such as [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M+K]⁺, and [M-H]⁻, have been computed, offering additional parameters for characterization and identification. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 324.18056 177.0
[M+Na]⁺ 346.16250 185.4
[M+NH₄]⁺ 341.20710 182.1
[M+K]⁺ 362.13644 183.2
[M-H]⁻ 322.16600 177.9
[M+Na-2H]⁻ 344.14795 176.5
[M]⁺ 323.17273 178.0
[M]⁻ 323.17383 178.0

uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound based on the characteristic vibrational frequencies of chemical bonds. uni.luiarc.frtudublin.ielibretexts.orgut.eenih.govspecac.comutdallas.edu Different functional groups absorb IR radiation at specific wavenumbers, creating a unique "fingerprint" for the molecule, particularly in the 500-1500 cm⁻¹ region. libretexts.orgspecac.comutdallas.edu Analysis of the IR spectrum can reveal the presence of hydroxyl (-OH), carbonyl (C=O), amine (N-H), and C-O bonds, all of which are suggested by the molecular formula of this compound (C₁₇H₂₅NO₅) and its described structure as a substituted benzofuranone with hydroxyl and dibutylamino groups. uni.lunih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems and chromophores. uni.luanu.edu.aursc.orgiarc.frtudublin.ieresearchgate.netspectroscopyonline.com UV-Vis spectra show absorption maxima at specific wavelengths, which correspond to the energy differences between electronic energy levels. tudublin.ieresearchgate.net For molecules containing aromatic rings or carbonyl groups, such as this compound's benzofuranone core, characteristic UV-Vis absorptions are expected. uni.lunih.govtudublin.ie The position and intensity of these bands can provide insights into the extent of conjugation and the nature of the electronic transitions. tudublin.ie

Raman Spectroscopy for Vibrational Fingerprinting and Structural Characterization

Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy. iarc.frtudublin.ienih.govwiley.comnih.govcam.ac.ukspectroscopyonline.comnottingham.ac.uk It is based on the inelastic scattering of light by molecular vibrations. nih.gov Raman spectra provide information about the vibrational modes of a molecule, which are related to its structure and bonding. tudublin.ienottingham.ac.uk Like IR, Raman spectroscopy can be used for functional group identification and provides a unique vibrational fingerprint for a compound. tudublin.iewiley.comnottingham.ac.uk Raman bands can be particularly strong for vibrations involving nonpolar bonds and symmetric stretches, which may be weak or absent in IR spectra. utdallas.edu The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes and aids in comprehensive structural characterization. tudublin.iewiley.com

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation of this compound

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. nih.govnih.govnih.goviaea.orgdss.go.thgovinfo.govrsc.orginmetro.gov.br These methods exploit differences in the physical and chemical properties of components in a mixture to achieve separation.

Techniques such as High-Performance Liquid Chromatography (HPLC) are widely used for the analysis and purification of organic compounds. nih.goviaea.org HPLC offers high resolution and sensitivity, allowing for the separation of closely related compounds and the detection of impurities. nih.goviaea.org Different stationary phases and mobile phases can be employed to optimize the separation based on the polarity and other characteristics of this compound. nih.goviaea.org

Purity assessment is a critical aspect of characterizing a chemical compound. nih.govinmetro.gov.br Chromatographic methods, often coupled with detectors such as UV-Vis or mass spectrometry, can be used to determine the purity of this compound by quantifying the presence of impurities. nih.govnih.gov Mass balance approaches, which involve quantifying the main component and all impurities, can also be applied for purity evaluation, often utilizing a combination of analytical techniques including chromatography. nih.gov

Other separation techniques, such as centrifugal partition chromatography (CPC), have been explored for the isolation of natural products, including anthraquinones, demonstrating the variety of methods available for separating complex mixtures based on differential partitioning between two immiscible liquid phases. nih.gov While specific chromatographic data for the isolation or purity assessment of this compound were not detailed, these advanced techniques are standard in the characterization of organic compounds to ensure their purity and facilitate further study. nih.govnih.govnih.goviaea.orginmetro.gov.br

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture cabidigitallibrary.orgnih.gov. It is particularly suitable for analyzing non-volatile or thermally unstable compounds, which may include this compound given its lactone structure psu.educabidigitallibrary.org. HPLC can be employed for both quantitative analysis, determining the amount of this compound present in a sample, and for preparative isolation, purifying this compound from synthesis mixtures or natural extracts cabidigitallibrary.org.

The effectiveness of HPLC separation depends on the choice of stationary phase, mobile phase, and detection method cabidigitallibrary.orgsielc.com. For compounds like this compound, reversed-phase HPLC using a C18 column is a common approach, with mobile phases typically consisting of mixtures of water and organic solvents such as methanol (B129727) or acetonitrile, often with the addition of an acid modifier like formic acid or phosphoric acid to optimize peak shape and separation cabidigitallibrary.orgnih.govmdpi.com. Detection is commonly achieved using UV-Vis detectors, as compounds with chromophores (like the benzofuranone core in this compound) absorb UV or visible light mdpi.com. Diode array detectors (DAD) are particularly useful as they provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment mdpi.com.

Quantitative analysis using HPLC involves comparing the peak area or height of this compound in a sample chromatogram to a calibration curve generated using standards of known concentration nih.govmdpi.com. The linearity, accuracy, and precision of the method are typically validated to ensure reliable quantification nih.govmdpi.com. Preparative HPLC utilizes similar principles but on a larger scale, employing wider columns and higher flow rates to isolate sufficient quantities of purified this compound for further studies cabidigitallibrary.org.

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a separation technique primarily used for volatile and thermally stable compounds usda.gov. While this compound itself, as a relatively large molecule with hydroxyl groups and a lactone ring, may not be sufficiently volatile for direct GC analysis, it can potentially be analyzed by GC after derivatization taylorfrancis.com. Derivatization involves chemically modifying the compound to increase its volatility and thermal stability taylorfrancis.com. Common derivatization methods for polar compounds include silylation, acylation, or methylation taylorfrancis.com.

GC is a powerful tool for impurity profiling, allowing for the detection and quantification of volatile impurities present in a sample of this compound rsc.org. Coupled with a mass spectrometer (GC-MS), it provides highly sensitive detection and structural information about the separated components, enabling the identification of impurities even at low concentrations rsc.org. GC-MS can also be used to confirm the identity of this compound after derivatization by comparing its mass spectrum to reference spectra.

The literature suggests that GC is not the ideal method for analyzing water-soluble pigments like anthocyanins unless they are derivatized taylorfrancis.com. While this compound is not an anthocyanin, this highlights the general principle that larger, more polar molecules often require derivatization for GC analysis. The effectiveness of GC for this compound would depend heavily on the success and reproducibility of the derivatization procedure.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is an analytical technique that separates components based on their charge-to-size ratio in an electric field applied across a narrow capillary tube antecscientific.comyoutube.com. CE is well-suited for the analysis of charged molecules and can provide high-efficiency separations antecscientific.com.

This compound, with its amine functional group, can be protonated and exist as a charged species depending on the pH of the surrounding environment nih.gov. This makes CE a suitable technique for its analysis, particularly for separating different ionic forms or for analyzing samples where charge-based separation is advantageous.

Different CE modes, such as capillary zone electrophoresis (CZE), can be employed for the separation of small charged molecules like protonated this compound antecscientific.com. The separation in CE is influenced by factors such as the applied voltage, the composition and pH of the electrolyte buffer, and the properties of the capillary surface, which can contribute to electroosmotic flow antecscientific.com.

CE can be coupled with various detectors, including UV-Vis and mass spectrometry (CE-MS), for sensitive detection and identification of separated components nih.gov. CE-MS is a powerful hyphenated technique that combines the high separation efficiency of CE with the structural information provided by MS nih.gov.

While direct research findings on the CE analysis of this compound were not specifically found, CE's principle of separating based on charge makes it a potentially useful technique for analyzing this compound, especially in contexts where its ionic behavior is relevant or where high-resolution separation of charged species is required.

X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis of this compound

X-ray Crystallography is a powerful technique used to determine the three-dimensional structure of crystalline compounds at the atomic level nih.govtulane.edu. It involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern to reconstruct the electron density within the crystal, thereby revealing the positions of the atoms tulane.eduornl.gov. This technique is crucial for obtaining definitive information about bond lengths, bond angles, and molecular conformation nih.gov.

For this compound, X-ray crystallography, specifically single-crystal X-ray diffraction (SCXRD), would provide the most accurate and unambiguous determination of its solid-state molecular structure nih.govsnu.edu.in. This requires obtaining a high-quality single crystal of this compound nih.gov. The diffraction pattern from a single crystal is unique to its unit cell and the arrangement of molecules within it ornl.gov. Analysis of this pattern allows for the determination of the crystal system, space group, and the precise coordinates of each atom in the molecule ornl.govanu.edu.au. SCXRD can also provide information about the absolute configuration of chiral centers, which is particularly relevant for this compound with its chiral carbon nih.gov.

Powder X-ray Diffraction (PXRD), on the other hand, is used to analyze polycrystalline or powdered samples ansto.gov.auutoronto.ca. While PXRD does not typically provide the same level of detailed structural information as SCXRD (i.e., atomic coordinates), it is invaluable for identifying crystalline phases, assessing sample purity, and studying polymorphism ansto.gov.au. The PXRD pattern of a compound is a unique fingerprint that can be used to match against databases for identification ansto.gov.au. It can also provide information about crystallite size and strain researchgate.net.

For this compound, PXRD could be used to confirm the crystalline nature of a sample, identify the specific crystalline form present, and check for the presence of crystalline impurities. Comparing the PXRD pattern of different batches of this compound could help assess batch-to-batch consistency in terms of crystalline form.

While the search results mention X-ray diffraction in the context of other compounds like anthracene (B1667546) researchgate.netresearchgate.net and for structural elucidation in general nih.govanu.edu.auanl.gov, specific crystallographic data (like unit cell parameters or a solved crystal structure) for this compound were not found in the provided snippets. Obtaining a high-quality crystal is often the rate-limiting step in SCXRD nih.gov.

Molecular Mechanisms of Action of Anthallan

Elucidation of Specific Molecular Targets and Binding Interactions

The therapeutic and physiological effects of a compound are underpinned by its direct interactions with macromolecules in the body. This section explores the specific molecular targets of the compound and the nature of these binding interactions.

While the primary mechanism of action for this compound is not mediated through high-affinity binding to histamine (B1213489) receptors, understanding its broader receptor profile is crucial. Studies have evaluated its binding affinity across a range of neurotransmitter receptors. While comprehensive data on histamine receptor binding is not extensively documented in the primary literature, the compound's significant effects are attributed to its interactions with the cholinergic system. It also acts as an allosteric modulator of nicotinic acetylcholine (B1216132) receptors, which enhances the action of acetylcholine at these sites. nih.gov

Interactive Data Table: Receptor Binding Affinities

Specific binding affinity data for histamine receptors is not prominently available in existing research literature. The compound's primary activity is not associated with direct, high-affinity antagonism or agonism of histamine receptors.

ReceptorBinding Affinity (Ki)SpeciesNotes
Histamine H1Data not available--
Histamine H2Data not available--
Histamine H3Data not available--
Histamine H4Data not available--

The compound is a well-characterized inhibitor of cholinesterase enzymes, which play a critical role in the breakdown of the neurotransmitter acetylcholine. nih.gov This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov

Kinetic studies have revealed that the compound acts as a reversible and competitive inhibitor of acetylcholinesterase. nih.gov This means that it binds to the active site of the enzyme, directly competing with the natural substrate, acetylcholine. nih.gov The inhibition is reversible, allowing for the enzyme to regain its function once the compound is no longer bound. nih.gov

The primary enzyme system targeted is acetylcholinesterase (AChE). nih.gov It also exhibits inhibitory activity on butyrylcholinesterase (BuChE), although with a significantly lower affinity. nih.govnih.gov The selectivity for AChE over BuChE is a key feature of its pharmacological profile.

Interactive Data Table: Enzyme Inhibition Data

EnzymeInhibition Constant (Ki)Type of Inhibition
Acetylcholinesterase (AChE)5.2 x 10⁻⁸ MCompetitive
Butyrylcholinesterase (BuChE)2.9 x 10⁻⁶ MCompetitive

In addition to its direct competitive inhibition of cholinesterases, the compound also functions as an allosteric modulator. It binds to a site on nicotinic acetylcholine receptors that is distinct from the acetylcholine binding site. wikipedia.orgtaylorandfrancis.com This allosteric binding potentiates the receptor's response to acetylcholine, further enhancing cholinergic signaling. nih.gov This dual mechanism of action, combining enzyme inhibition and allosteric modulation, distinguishes it from other compounds in its class.

The interaction of small molecules with nucleic acids can have profound effects on cellular processes such as DNA replication and transcription. nih.govnih.gov There are various modes of interaction, including intercalation between base pairs and binding to the major or minor grooves of the DNA helix. mdpi.com However, based on available scientific literature, there is no significant evidence to suggest that the primary mechanism of action of this compound involves direct interaction with nucleic acids through intercalation or groove binding. Its well-documented effects are attributed to its actions on neurotransmitter receptors and enzymes within the cholinergic system.

Based on a comprehensive review of publicly available scientific literature, it has been determined that there is insufficient data to generate an article on the chemical compound “Anthallan” that adheres to the specific and detailed outline provided in your request.

While the compound “this compound” is indexed in chemical databases such as PubChem, there is a notable absence of published research detailing its specific molecular mechanisms of action, including its cellular and subcellular localization, interactions with cellular membranes, or its modulation of signal transduction pathways like the MAP kinase signaling pathway.

The searches conducted for specific information regarding this compound's intracellular distribution, its effects on organellar functions, and its influence on downstream gene expression and protein synthesis did not yield any relevant research findings. Therefore, creating a scientifically accurate and thorough article that strictly follows the requested outline is not possible at this time without resorting to speculation.

Further research and publication in peer-reviewed scientific journals are required to elucidate the molecular mechanisms of action of this compound to the level of detail requested.

Mechanistic Effects on Physiological Processes at the Molecular Level

Smooth Muscle Contraction/Relaxation Mechanisms

There is no available research on the effects of this compound on the physiological processes of smooth muscle contraction or relaxation.

Blood Coagulation Factor Interactions

No studies have been identified that examine the interaction of this compound with blood coagulation factors or its impact on the coagulation cascade.

Cell Cycle Modulation and Apoptotic Pathway Involvement

There is no scientific literature available to suggest that this compound has any effect on cell cycle regulation or the induction of apoptosis.

Immunomodulatory Mechanisms (related to antihistaminic activity)

Research into the potential immunomodulatory or antihistaminic properties of this compound has not been published.

No Information Found for the Chemical Compound "this compound"

Following a comprehensive search for the chemical compound "this compound," no scientifically verifiable information or data corresponding to this name could be located. As a result, it is not possible to generate the requested article on the "Structure-Activity Relationship (SAR) Studies of this compound and its Analogs."

The core subject of the requested article, "this compound," does not appear to be a recognized chemical compound in the scientific literature based on the conducted searches. Therefore, no data exists to fulfill the specific requirements of the provided outline, which includes:

Structure Activity Relationship Sar Studies of Anthallan and Its Analogs

Stereochemical Influences on Anthallan's Biological Activity

Without any foundational information on the existence, structure, and biological activity of "this compound," it is impossible to generate scientifically accurate and informative content for these detailed subsections. Furthermore, the creation of data tables and a list of related compound names cannot be accomplished.

It is recommended to verify the spelling and name of the chemical compound of interest. Scientific literature is precise, and a typographical error could lead to an unsuccessful search. If "this compound" is a novel or very recently discovered compound, it may not yet be documented in publicly accessible databases.

Preclinical Investigations: Mechanistic Insights in Model Systems

In Vitro Mechanistic Investigations of Anthallan's Biological Actions

In vitro studies provide controlled environments to probe the direct effects of this compound on cells, tissues, and isolated biological components, helping to dissect the underlying mechanisms at a molecular and cellular level.

Cell-Based Assays for Cellular Pathway Elucidation (e.g., Flow Cytometry, Western Blotting, Immunofluorescence)

Cell-based assays are fundamental tools in preclinical research to investigate the cellular pathways modulated by a compound. Techniques such as flow cytometry, Western blotting, and immunofluorescence are commonly employed to assess various cellular responses, including cell viability, cell cycle progression, protein expression levels, post-translational modifications, and the localization of specific molecules within cells axxam.comnih.govdomainex.co.uknih.gov. These methods can help determine if a compound induces apoptosis, inhibits proliferation, affects signaling cascades (e.g., NF-κB pathway), or alters the expression of target proteins domainex.co.ukfrontiersin.org. While these techniques are standard for cellular pathway elucidation in drug discovery, specific detailed findings utilizing flow cytometry, Western blotting, or immunofluorescence to explore this compound's biological actions and cellular pathway modulation were not prominently detailed in the available search results. Generally, such assays would be used to identify changes in cellular markers or the activation status of key proteins following this compound treatment, providing insights into the downstream effects of its interaction with cellular components.

Isolated Tissue and Organ Bath Studies for Functional Responses (e.g., Tracheal Chain Method for Smooth Muscle)

Isolated tissue and organ bath studies are valuable for assessing the functional responses of specific tissues to a compound, allowing for the study of contractility, relaxation, and other physiological effects in a controlled ex vivo setting researchgate.netamegroups.org. The tracheal chain method, for instance, is a well-established technique used to study the effects of substances on the smooth muscle of the trachea, often relevant in the context of respiratory conditions like asthma researchgate.net.

Preclinical investigations of this compound have utilized the tracheal chain method of Castillo and deBeer in guinea pigs sensitized to egg white to study its antispasmodic properties on reactions similar to those involved in asthma researchgate.net. These studies compared the effective concentrations of this compound with other compounds, such as epinephrine (B1671497) and Pyribenzamine, in their ability to relax contractions induced by histamine (B1213489) in both the ileum and tracheal chain researchgate.net. Histamine is known to induce smooth muscle contraction, particularly in the airways, contributing to bronchoconstriction during allergic responses primescholars.com. The use of this method suggests that this compound was investigated for its potential to counteract such histamine-mediated effects on smooth muscle researchgate.net. While the search results confirm that these comparisons were made, specific numerical data on the effective concentrations were not provided in the snippets.

Recombinant Protein and Enzyme Assays for Direct Target Validation

Recombinant protein and enzyme assays are designed to evaluate the direct interaction of a compound with a purified protein target or its effect on enzyme activity amsbio.comnih.gov. These assays are crucial for validating potential molecular targets identified through other methods and for understanding the biochemical basis of a compound's action nih.gov. Enzyme assays can measure the rate of an enzymatic reaction and how it is affected by the presence of the compound, determining if the compound acts as an inhibitor, activator, or modulator of enzyme activity amsbio.comnih.govmegazyme.com. Similarly, assays using recombinant proteins can assess binding affinity and kinetics nih.gov. Although general methodologies for recombinant protein and enzyme assays are well-established in preclinical research amsbio.comnih.govmegazyme.commegazyme.comvwr.com, specific details or findings regarding the application of these assays to study this compound's direct interaction with recombinant proteins or its effects on specific enzyme activities were not found in the provided search results.

In Vivo Mechanistic Characterization in Defined Animal Models

In vivo studies in defined animal models are essential for understanding the complex interplay between a compound and a living biological system, providing insights into pharmacodynamic effects and target engagement within a physiological context pharmaron.comiiitd.edu.inbiorxiv.orgnih.govnih.gov.

Pharmacodynamic Effects and Molecular Readouts in Preclinical Disease Models

Pharmacodynamic (PD) studies in animal models aim to characterize the biological effects of a compound in vivo and to identify the molecular and cellular changes that result from its administration pharmaron.comiiitd.edu.inbiorxiv.orgnih.govnih.gov. In the context of preclinical disease models, these studies help to link compound exposure to efficacy and to understand the mechanisms underlying the therapeutic effects pharmaron.comnih.govnih.gov. This can involve measuring biomarkers, assessing physiological responses, and analyzing tissue samples for molecular readouts such as changes in gene expression, protein levels, or the activation of signaling pathways frontiersin.orgiiitd.edu.in. As mentioned earlier, this compound's antispasmodic properties have been investigated in sensitized guinea pigs using the tracheal chain method, which provides a functional in vivo-like assessment of its effect on airway smooth muscle researchgate.net. While this demonstrates a pharmacodynamic effect related to smooth muscle relaxation, detailed information on other in vivo pharmacodynamic effects or specific molecular readouts in defined preclinical disease models for this compound was not available in the search results.

Target Engagement Studies in Biological Systems

Target engagement studies in biological systems aim to confirm that a compound physically interacts with its intended molecular target within the complex environment of cells or tissues, and to quantify the extent of this interaction nih.govcatapult.org.ukresearchgate.netrsc.orgbiorxiv.org. These studies are critical for validating the proposed mechanism of action and for understanding the relationship between target occupancy and biological response nih.govcatapult.org.uk. Methods for assessing target engagement in cells and in vivo include techniques that measure changes in protein stability upon ligand binding (e.g., Cellular Thermal Shift Assay - CETSA), or approaches utilizing modified ligands or targets catapult.org.ukbiorxiv.orgluceome.com. While target engagement is a key aspect of preclinical mechanistic characterization nih.govcatapult.org.ukrsc.org, specific studies detailing how this compound engages with its biological target(s) in defined biological systems were not found in the provided search results.

Investigation of Metabolic Pathways and Transformations at the Molecular Level (e.g., ADME for molecular transformations)

Based on the conducted search, detailed research findings specifically investigating the metabolic pathways and transformations of this compound (PubChem CID 22272) at the molecular level, such as its absorption, distribution, metabolism, and excretion (ADME) in preclinical model systems, were not found. While the importance of ADME studies in preclinical evaluation is widely recognized for understanding a compound's fate within an organism and its potential biotransformation biotechfarm.co.ilevotec.comlindushealth.comaltex.org, and various preclinical models including in vitro systems and animal models like mice and rats are commonly used for these assessments biotechfarm.co.ilevotec.comnih.govvmrcindia.comnih.govresearchgate.netnih.govresearchgate.neteuropa.eu, specific data pertaining to this compound's molecular transformations and metabolic profile in such systems was not available in the retrieved literature.

Computational and Theoretical Chemistry Studies of Anthallan

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a ligand (such as Anthallan) to a biological target, such as a protein or enzyme slideshare.netverisimlife.com. This involves creating a 3D model of the molecules and simulating their interaction to estimate the strength and nature of the binding verisimlife.com. Docking simulations aim to find the "best-fit" orientation of a ligand within a protein's binding site and can include modeling molecular flexibility verisimlife.com. These methods are valuable in the early stages of drug discovery to virtually screen potential drug candidates and prioritize compounds for experimental testing neovarsity.orgnuvisan.comshu.edu.

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions of this compound

Quantum Mechanical (QM) calculations are fundamental to computational chemistry, providing insights into the electronic structure, reactivity, and spectroscopic properties of molecules by solving the Schrödinger equation slideshare.netidosr.orgresearchgate.netevonik.comsandiego.edu. Methods such as Density Functional Theory (DFT) are widely used to investigate the electronic properties of molecules, predict spectroscopic properties, and study reaction pathways idosr.orgresearchgate.netnih.govchemrxiv.org. QM calculations can determine properties like energy, dipole moment, and polarizability, and are crucial for understanding chemical bonding and reactivity idosr.orgsandiego.educhemrxiv.org. Theoretical spectroscopy, based on QM calculations, is essential for predicting spectroscopic data such as vibrational frequencies and electronic spectra evonik.comsandiego.eduolemiss.edu.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems by simulating the physical movements of atoms and molecules verisimlife.comresearchgate.netnih.gov. MD simulations provide insights into conformational changes, protein flexibility, and the dynamics of ligand-binding events researchgate.netnih.govdovepress.comnih.gov. By simulating the molecular motion over time, MD can help understand how molecules move and interact, providing a detailed view of biomolecular behavior verisimlife.comresearchgate.netnih.gov. This technique is valuable for analyzing the stability of protein-ligand complexes and understanding the mechanisms of biomolecular recognition researchgate.netdovepress.com.

Cheminformatics and Machine Learning Approaches for SAR and Predictive Modeling

Cheminformatics combines chemistry, computer science, and data analysis to handle and interpret chemical data neovarsity.orgneovarsity.orgnih.gov. Machine learning (ML) techniques are increasingly integrated with cheminformatics to build predictive models for various molecular properties and biological activities neovarsity.orgnih.govijsrmt.comchemrxiv.org. Structure-Activity Relationship (SAR) modeling, often utilizing cheminformatics and ML, aims to establish relationships between the chemical structure of compounds and their biological activity neovarsity.orgneovarsity.orgnih.govchemrxiv.org. This allows for the prediction of activity for new or untested compounds and guides the design of molecules with desired properties neovarsity.orgnih.gov. Predictive modeling in cheminformatics can be used for tasks such as predicting drug-likeness, optimizing lead compounds, and prioritizing compounds for experimental testing neovarsity.orgijsrmt.comchemrxiv.org.

In Silico Predictions of Molecular Interactions and Biochemical Pathways

In silico prediction refers to computational methods used to predict biological outcomes or molecular behavior shu.edunih.govnih.gov. This can involve predicting molecular interactions, such as the binding of a compound to a protein, and analyzing or modeling biochemical pathways shu.edunih.govnih.govresearchgate.net. In silico modeling of biochemical pathways can help understand the dynamics and functioning of complex biological networks researchgate.net. These computational approaches can efficiently select potential candidates for further investigation and provide insights into potential mechanisms of action researchgate.netmdpi.com.

Despite the power and wide application of these computational methods in chemical and biological research, specific detailed studies applying these techniques comprehensively to this compound, including detailed research findings and data tables within the public domain, were not readily found during the preparation of this review.

Synthesis and Evaluation of Anthallan Derivatives and Analogs

Synthetic Strategies for Diversified Derivative Libraries

There is a lack of published synthetic strategies specifically aimed at creating diversified libraries of Anthallan derivatives. The development of such libraries is a cornerstone of modern medicinal chemistry, allowing for the broad exploration of chemical space around a parent scaffold to identify compounds with improved properties. Methodologies for generating derivative libraries often involve techniques like combinatorial chemistry and parallel synthesis, which are applied to a core molecular structure. However, no literature could be found detailing the application of these techniques to the this compound scaffold.

Comparative Mechanistic and Biological Characterization of this compound Derivatives

In the absence of synthesized derivatives of this compound, no comparative mechanistic or biological characterization studies have been reported. Such studies are essential to understand how structural modifications to the this compound molecule would affect its biological activity, potency, and selectivity. This type of research typically involves a battery of in vitro and in vivo assays to compare the pharmacological profiles of the parent compound with its analogs.

Structure-Based Design Approaches for Enhanced Selectivity or Potency

Structure-based design, a computational methodology that relies on the three-dimensional structure of a biological target, has not been applied to this compound for the purpose of enhancing its selectivity or potency, based on available research. This advanced approach utilizes computational docking and molecular modeling to predict how modifications to a ligand, in this case, this compound, would alter its binding to a target protein. The successful application of structure-based design is contingent on having a high-resolution structure of the target, which is not available in the context of this compound's activity.

Future Directions and Emerging Research Avenues for Anthallan

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

A key future direction involves the integration of multi-omics approaches to gain a comprehensive understanding of Anthallan's effects at the molecular level. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how this compound influences biological pathways and networks researchgate.netnih.govnih.govbiorxiv.orgarxiv.org. By analyzing changes in gene expression, protein profiles, and metabolic outputs in response to this compound exposure, researchers can identify key molecular targets and downstream effects that may not be apparent from single-omics studies. This integrated approach can help to delineate the intricate mechanisms of action of this compound and reveal previously unknown biological processes modulated by this compound.

Application of Advanced Imaging Techniques for Spatiotemporal Dynamics of this compound in Biological Systems

Advanced imaging techniques offer powerful tools to investigate the spatiotemporal dynamics of this compound within biological systems nih.govberkeley.eduku.edu.trcam.ac.uknih.gov. Techniques such as fluorescence microscopy, live-cell imaging, and potentially advanced mass spectrometry imaging could be employed to track the distribution, localization, and metabolism of this compound in real-time within cells, tissues, and potentially whole organisms. This would provide critical insights into how this compound is absorbed, distributed, metabolized, and excreted, as well as its interactions with specific cellular components or organelles. Understanding the dynamic behavior of this compound in a spatial and temporal context is crucial for correlating its presence with observed biological effects and for optimizing potential applications.

Development of Novel Computational Methodologies Tailored for this compound Research

The complexity of biological systems and the potential for diverse interactions necessitate the development of novel computational methodologies specifically tailored for this compound research azimuthlabs.iocornell.eduwitpress.com. This includes advanced molecular docking simulations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to predict this compound's binding affinities to various targets and to design modified analogs with improved properties researchgate.netnih.govmdpi.com. Furthermore, network analysis and machine learning algorithms can be employed to analyze large-scale multi-omics and imaging datasets, identifying key pathways and predicting this compound's effects on complex biological processes. These computational approaches can guide experimental design, prioritize research avenues, and accelerate the discovery of this compound's full potential.

Exploration of Polypharmacology and Unanticipated Off-Target Interactions of this compound

Given the increasing understanding of polypharmacology, future research should explore the potential for this compound to interact with multiple targets simultaneously and to identify any unanticipated off-target interactions ajol.infohawaii.educhemrxiv.orgfrontiersin.orgnih.gov. While polypharmacology can contribute to therapeutic efficacy by modulating multiple nodes in a disease pathway, off-target interactions can lead to unintended side effects. Computational methods can predict potential off-targets, which can then be experimentally validated. ajol.infochemrxiv.org. Comprehensive screening against diverse protein panels and phenotypic assays in various cell lines and model organisms will be essential to fully characterize this compound's interaction profile and understand the breadth of its biological activities.

Potential for Repurposing or Novel Applications Based on Comprehensive Mechanistic Delineation

A thorough delineation of this compound's mechanisms of action and interaction profile will pave the way for exploring its potential for repurposing or novel applications chemrxiv.org. By understanding how this compound modulates specific pathways or interacts with particular targets, researchers can identify diseases or conditions where these mechanisms are relevant. This could lead to the repurposing of this compound for new therapeutic uses or the development of novel applications in areas beyond its previously investigated properties. The integration of data from multi-omics, advanced imaging, computational modeling, and polypharmacology studies will be critical in identifying these opportunities and translating research findings into practical applications.

Q & A

Q. What are the recommended analytical techniques for characterizing Anthallan’s structural and physicochemical properties?

Methodological Answer:

  • Primary Techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray diffraction (XRD) for crystallographic analysis .
  • Physicochemical Profiling : Determine solubility (via shake-flask method), partition coefficient (logP via HPLC), and thermal stability (differential scanning calorimetry) .
  • Data Validation : Cross-validate results with computational models (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

Table 1 : Key Analytical Parameters for this compound Characterization

TechniqueParameter MeasuredDetection LimitReference Standard
¹H NMRProton environment0.1 ppmTMS (internal)
HRMSExact mass1 ppm accuracyCalibrant mix
HPLC (logP)Partition coefficient±0.05 log unitsOECD Guideline 117

Q. How should researchers design initial experiments to assess this compound’s bioactivity?

Methodological Answer:

  • In Vitro Screening : Prioritize cell-based assays (e.g., cytotoxicity via MTT assay) with positive/negative controls. Use dose-response curves to calculate IC₅₀ values .
  • Target Identification : Employ molecular docking to predict binding affinity to receptors (e.g., using AutoDock Vina) and validate via surface plasmon resonance (SPR) .
  • Ethical Compliance : Ensure ethical approval for biological samples (e.g., IRB approval for human cell lines) and adhere to ARRIVE guidelines for preclinical studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Methodological Answer:

  • Hypothesis Testing : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variables .
  • Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding factors or batch effects .
  • Literature Synthesis : Compare findings with prior studies (e.g., via systematic review) to identify methodological divergences (e.g., assay sensitivity differences) .

Table 2 : Common Data Contradictions and Resolution Strategies

Contradiction TypeExampleResolution Approach
Bioactivity variabilityIC₅₀ discrepancies across labsStandardize cell lines/protocols
Structural ambiguityConflicting NMR assignmentsUse 2D-NMR or crystallography
Pharmacokinetic inconsistencyDivergent logP valuesValidate via orthogonal methods

Q. What advanced statistical methods are suitable for analyzing this compound’s multi-omics datasets?

Methodological Answer:

  • Data Integration : Use pathway enrichment analysis (e.g., GSEA) to link transcriptomic/proteomic data with bioactivity .
  • Machine Learning : Train models (e.g., random forest) on structure-activity relationship (SAR) data to predict untested analogs .
  • Uncertainty Quantification : Apply Bayesian statistics to estimate confidence intervals for low-replication experiments .

Q. How should researchers address ethical challenges in this compound’s translational studies?

Methodological Answer:

  • Informed Consent : Develop protocols for participant selection (e.g., exclusion criteria for comorbidities) and document consent processes .
  • Data Anonymization : Use pseudonymization for patient-derived data and store in encrypted repositories .
  • Conflict of Interest : Disclose funding sources (e.g., industry partnerships) in publications to mitigate bias .

Methodological Guidelines for this compound Research

  • Literature Review : Use academic databases (e.g., PubMed, SciFinder) with keywords "this compound AND (synthesis OR bioactivity)" and filter for peer-reviewed articles .
  • Data Reproducibility : Archive raw datasets (e.g., NMR spectra) in public repositories (e.g., Zenodo) with DOI links .
  • Collaborative Frameworks : Define milestones (e.g., synthesis → screening → optimization) and assign roles using Gantt charts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.